Isothiazole-5-sulfinic acid
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Overview
Description
Isothiazole-5-sulfinic acid is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms in a 1,2-relationship. This compound is part of the isothiazole family, known for its unique chemical properties and significant applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isothiazole-5-sulfinic acid can be synthesized through various methods. One common approach involves the base-promoted demethoxylative cycloaddition of alkynyl oxime ethers using sulfur sources such as sodium sulfide . Another method includes the Rh-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles, which provides a wide variety of isothiazoles . These methods offer high selectivity and functional group tolerance, making them suitable for synthesizing isothiazole derivatives.
Industrial Production Methods
Industrial production of this compound often involves metal-catalyzed approaches that deliver densely decorated isothiazoles bearing various sensitive functional groups . These methods address the challenges posed by unstable thiohydroxylamine and enable the large-scale production of isothiazole derivatives.
Chemical Reactions Analysis
Types of Reactions
Isothiazole-5-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfinic acids or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-5 and C-2 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfinic acids, thiols, and various substituted isothiazole derivatives .
Scientific Research Applications
Isothiazole-5-sulfinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isothiazole-5-sulfinic acid involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Isothiazole-5-sulfinic acid can be compared with other similar compounds, such as:
Thiazole: A five-membered ring containing sulfur and nitrogen atoms, known for its biological activities.
Oxazole: A heterocyclic compound with oxygen and nitrogen atoms, used in medicinal chemistry.
Isoxazole: Similar to isothiazole but with an oxygen atom instead of sulfur, used in drug design.
This compound stands out due to its unique sulfur-nitrogen arrangement, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C3H3NO2S2 |
---|---|
Molecular Weight |
149.20 g/mol |
IUPAC Name |
1,2-thiazole-5-sulfinic acid |
InChI |
InChI=1S/C3H3NO2S2/c5-8(6)3-1-2-4-7-3/h1-2H,(H,5,6) |
InChI Key |
DKYJKZJGYHAWOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=C1)S(=O)O |
Origin of Product |
United States |
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